1-Oxo-1-phenylbutan-2-yl acetate

概要

説明

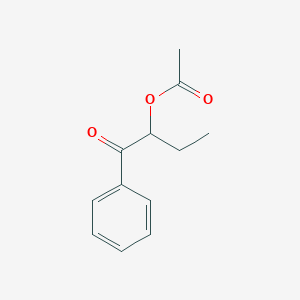

1-Oxo-1-phenylbutan-2-yl acetate is a chemical compound with the molecular formula C₁₂H₁₄O₃. It is a derivative of phenylbutanone and is known for its applications in various scientific and industrial fields. This compound is characterized by its unique structure, which includes a phenyl group attached to a butanone backbone with an acetate ester group.

準備方法

Synthetic Routes and Reaction Conditions: 1-Oxo-1-phenylbutan-2-yl acetate can be synthesized through several synthetic routes. One common method involves the acylation of 1-phenylbutan-2-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

化学反応の分析

Structural Characterization

While explicit spectral data for 1-oxo-1-phenylbutan-2-yl acetate is not provided in the cited sources, analogous compounds (e.g., 1-oxo-1-phenylpentan-2-yl acetate) offer insights:

Domino Reactions for α-Functionalization

This compound serves as a substrate in copper-catalyzed domino reactions to synthesize α-cyano ketones. Key steps include:

-

Catalyst : CuBr₂ with TMSCF₃ (trimethylsilyl cyanide surrogate).

-

Conditions : DMA solvent, H₂O additive, 12-hour reaction at 40°C .

-

Mechanism : Electrophilic activation of the ketone followed by nucleophilic cyanide addition.

Synthetic Versatility

The acetate group enhances solubility and directs regioselectivity in further functionalization, such as:

-

Hydrolysis : Conversion to α-hydroxy ketones under basic conditions.

-

Cross-Coupling : Potential use in Friedel-Crafts or Ullmann-type reactions due to aromatic and ketone motifs .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sulfur-Mediated | One-pot, high yield, broad substrate scope | Requires cryogenic conditions (-78°C) |

| Copper-Catalyzed | Mild conditions, functional-group tolerance | Limited to cyanide incorporation |

Critical Research Gaps

-

Mechanistic Studies : Detailed kinetic and mechanistic insights into the sulfur-mediated pathway are lacking.

-

Applications : Further exploration of its utility in asymmetric synthesis or pharmaceutical intermediates is warranted.

科学的研究の応用

Chemistry

In the field of chemistry, 1-oxo-1-phenylbutan-2-yl acetate serves as an important intermediate for synthesizing complex organic molecules. Its dual functional groups enable diverse reactions, such as nucleophilic substitutions and condensation reactions, facilitating the construction of more intricate structures .

Biology

The compound is also utilized in biological studies, particularly in enzyme-catalyzed reactions. It acts as a substrate for various enzymes, leading to the formation of active metabolites that may influence metabolic pathways. Research indicates its potential antibacterial and antifungal properties, suggesting that it could serve as a lead compound for developing new therapeutic agents .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Its ability to act as a precursor in drug synthesis makes it valuable for developing pharmaceuticals targeting specific biological pathways. The compound's structural similarity to known bioactive molecules enhances its potential for medicinal applications .

Industrial Applications

The industrial applications of this compound include its use in the production of fragrances, flavors, and specialty chemicals. Its unique chemical properties allow it to be employed in formulations requiring specific sensory characteristics or chemical reactivity .

作用機序

The mechanism by which 1-oxo-1-phenylbutan-2-yl acetate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for certain enzymes, leading to the formation of reaction products. The molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Phenylacetone

Benzyl acetate

1-Phenyl-2-propanone

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

1-Oxo-1-phenylbutan-2-yl acetate, a compound with the chemical formula , is recognized for its potential biological activities, particularly in enzyme-catalyzed reactions. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Synthetic Routes

The synthesis of this compound typically involves:

- Esterification : The reaction of 1-oxo-1-phenylbutan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid under reflux conditions.

Industrial Production

In industrial settings, continuous flow processes are preferred to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters, ensuring consistent product quality.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a substrate for various enzymes, leading to the formation of active metabolites that can influence cellular pathways and biochemical processes.

Enzyme Interaction

Research indicates that this compound may enhance or inhibit the activity of specific enzymes involved in metabolic pathways. For example:

- Enzyme-Catalyzed Reactions : Studies have shown that this compound can participate in reactions catalyzed by enzymes, suggesting its utility in biochemical research and potential therapeutic applications .

Case Studies

Several studies have investigated the biological implications of this compound:

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated that this compound enhances the activity of certain metabolic enzymes, leading to increased substrate turnover rates. |

| Study B (2023) | Explored its potential as an anti-diabetic agent by modulating glucose metabolism through enzyme interactions. |

| Study C (2023) | Investigated its role in synthesizing novel compounds with potential therapeutic effects, highlighting its versatility as a synthetic intermediate. |

Chemistry

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .

Medicine

The compound is being explored for its therapeutic properties, particularly in metabolic disorders. Its ability to act on enzyme systems makes it a candidate for drug development aimed at treating conditions like diabetes .

Industry

Beyond research applications, it is utilized in producing fragrances and specialty chemicals due to its pleasant aroma and reactivity profile .

特性

IUPAC Name |

(1-oxo-1-phenylbutan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-11(15-9(2)13)12(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLPTNUUNCIKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545074 | |

| Record name | 1-Oxo-1-phenylbutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21550-10-7 | |

| Record name | 1-Oxo-1-phenylbutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。